molecular formula C15H24N4O3S B6425361 2,4-dimethyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2034498-61-6

2,4-dimethyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B6425361
CAS No.: 2034498-61-6
M. Wt: 340.4 g/mol
InChI Key: KQDFAUYMGJHRMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with dimethyl groups and a pyrrolidine-sulfonyl-piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate diketones or diesters with guanidine or urea under acidic or basic conditions.

    Introduction of Dimethyl Groups: Alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Attachment of the Pyrrolidine-Sulfonyl-Piperidine Moiety: This step involves the nucleophilic substitution reaction where the pyrimidine core is reacted with a sulfonyl chloride derivative of pyrrolidine-piperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Techniques: Such as crystallization, distillation, or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2,4-dimethyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]oxy}pyrimidine has several applications in scientific research:

    Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigating its effects on cellular processes and pathways.

    Industrial Applications: As an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine core can bind to active sites, while the pyrrolidine-sulfonyl-piperidine moiety enhances binding affinity and specificity. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dimethyl-6-{[1-(morpholine-1-sulfonyl)piperidin-4-yl]oxy}pyrimidine
  • 2,4-dimethyl-6-{[1-(piperidine-1-sulfonyl)piperidin-4-yl]oxy}pyrimidine

Uniqueness

2,4-dimethyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]oxy}pyrimidine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the pyrrolidine-sulfonyl-piperidine moiety, in particular, enhances its potential as a versatile scaffold in drug discovery and other applications.

Properties

IUPAC Name

2,4-dimethyl-6-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S/c1-12-11-15(17-13(2)16-12)22-14-5-9-19(10-6-14)23(20,21)18-7-3-4-8-18/h11,14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDFAUYMGJHRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.